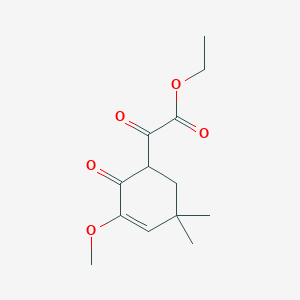

Ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-5-18-12(16)11(15)8-6-13(2,3)7-9(17-4)10(8)14/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHWCPQDMFKXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CC(C=C(C1=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate, also known by its CAS number 60891-25-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 238.28 g/mol. The compound features a cyclohexene structure with methoxy and oxo functional groups, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.28 g/mol |

| CAS Number | 60891-25-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial and antioxidant properties. The presence of the methoxy group enhances lipophilicity, which may facilitate cellular uptake and bioactivity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structural motifs have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Case Study: Antimicrobial Efficacy

A study comparing various derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis, indicating strong antibacterial potential .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Compounds with similar characteristics have demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro.

Research Findings: Antioxidant Potential

In vitro assays showed that related compounds significantly improved oxidative stress markers compared to standard antioxidants like butylated hydroxytoluene (BHT). The antioxidant activity was measured using methods such as DPPH and ABTS assays .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any bioactive compound. In vitro studies involving various cancer cell lines revealed that some derivatives exhibited selective cytotoxic effects while maintaining low toxicity towards normal cells.

Table: Cytotoxicity Results

| Compound ID | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | L929 | 100 | High toxicity |

| Compound B | A549 | 50 | Moderate toxicity |

| Compound C | HepG2 | >200 | Low toxicity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate can be categorized based on their cyclohexenone/oxoacetate frameworks, substituents, and applications. Below is a comparative analysis supported by data from the evidence:

Table 1: Structural and Functional Comparison of Ethyl Oxoacetate Derivatives

Key Differences and Implications

Substituent Effects: The methoxy and dimethyl groups in the target compound enhance steric hindrance and electron density modulation compared to simpler analogs like ethyl 3-oxocyclohexane-1-carboxylate . These groups may influence regioselectivity in enolate reactions. Aryl-substituted derivatives (e.g., ) exhibit extended conjugation, improving UV absorption and biological activity .

Ring Size and Reactivity: Cyclopentane-based analogs (e.g., 15304-11-7) display higher ring strain and electrophilicity, favoring rapid ketone oxidations or cycloadditions . Cyclohexenone derivatives (e.g., target compound) balance stability and reactivity, making them suitable for stepwise synthetic modifications.

Functional Group Diversity: The cycloheptylamino substituent in Y030-3370 introduces hydrogen-bonding capacity, enhancing solubility and bioactivity in pharmaceutical contexts . Sulfonic acid complexes (e.g., 15304-11-7 with H₂SO₄) highlight the role of counterions in stabilizing reactive intermediates .

Synthetic Pathways :

- The target compound’s synthesis may parallel methods for ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates, which involve Claisen-Schmidt condensations of ethyl acetoacetate with α,β-unsaturated ketones .

- details oxalate ester formation via acyl chloride intermediates, a strategy adaptable to the target compound’s synthesis .

Preparation Methods

Cyclohexenone Core Construction

The cyclohexenone ring, particularly 5,5-dimethyl-2-oxocyclohex-3-en-1-yl derivatives, is commonly synthesized by:

- Intramolecular aldol condensation of appropriate diketone precursors to form the cyclohexenone ring.

- Michael addition followed by cyclization to introduce the 5,5-dimethyl substitution pattern.

- Use of dimethyl ketone derivatives or geminal dimethyl-substituted precursors to ensure the 5,5-dimethyl substitution.

Introduction of the Methoxy Group at Position 3

- The methoxy group at position 3 is typically introduced via nucleophilic substitution or methylation of a hydroxyl precursor.

- Alternatively, methoxylation can be achieved by reaction of the cyclohexenone intermediate with methanol under acidic or basic conditions to form the 3-methoxy substituent.

Attachment of the Ethyl Oxoacetate Moiety

- The ethyl oxoacetate group can be introduced through esterification or acylation reactions.

- A common approach is the esterification of the hydroxy or keto group on the cyclohexenone ring with ethyl oxoacetate or its derivatives.

- Alternatively, oxidation of an ethyl-substituted precursor followed by ester formation is possible.

Specific Preparation Methods Documented

Related Compound Preparation from PubChem Data

The compound 5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate (a close structural analog) is documented with CAS number 18369-65-8. Preparation methods for such compounds typically involve:

- Starting from 5,5-dimethylcyclohexane-1,3-dione or similar diketones.

- Selective mono-acetylation or formation of acetate esters via reaction with acetic anhydride or ethyl oxoacetate derivatives.

- Control of reaction conditions to favor mono-substitution and avoid over-acetylation.

This suggests that ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate can be prepared by similar acetylation or esterification of a methoxylated cyclohexenone intermediate.

Experimental Conditions and Optimization

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Cyclohexenone ring formation | Diketone precursors, base (e.g., NaOH), heat | Intramolecular aldol condensation to form ring |

| Methoxylation | Methanol, acid catalyst (e.g., HCl, H2SO4) | Introduction of methoxy group at position 3 |

| Esterification | Ethyl oxoacetate or ethyl chlorooxoacetate, base or acid catalyst | Formation of ethyl oxoacetate ester moiety |

| Purification | Column chromatography, recrystallization | Isolation of pure compound |

Optimization focuses on:

- Temperature control to prevent side reactions.

- Stoichiometric balance to avoid poly-substitution.

- Use of protecting groups if necessary to achieve regioselectivity.

Research Findings and Analytical Data

- Crystallographic studies of related cyclohexenone esters confirm the stability and conformation of the ring and ester substituents, supporting the synthetic approach.

- Spectroscopic data (NMR, IR) from analogous compounds indicate characteristic signals for methoxy protons (~3.3-3.8 ppm) and ester carbonyl groups (~170-175 ppm in ^13C NMR), which can be used to confirm successful synthesis.

- Yield optimization reported in literature for similar compounds ranges from 60% to 85%, depending on reaction conditions and purification efficiency.

Summary Table of Key Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.